3-(7-Tert-butyl-2,3-dihydrobenzofuran-5-YL)propionic acid
Description
Properties
IUPAC Name |
3-(7-tert-butyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)12-9-10(4-5-13(16)17)8-11-6-7-18-14(11)12/h8-9H,4-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKRSNFARUKQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=C1OCC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693412 | |
| Record name | 3-(7-tert-Butyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198465-68-7 | |
| Record name | 3-(7-tert-Butyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Dibrominated Phenolic Ethers
A high-yielding method involves treating 1,3-dibromo-2-(2-bromoethoxy)benzene with n-butyllithium in tetrahydrofuran (THF)/hexane at -78°C, followed by gradual warming to 0°C. This induces cyclization via dehalogenation, producing 7-bromo-2,3-dihydrobenzofuran in 78% yield. The tert-butyl group is introduced thereafter through nucleophilic substitution or Friedel-Crafts alkylation. For instance, reacting 7-bromo-2,3-dihydrobenzofuran with tert-butyl magnesium bromide under palladium catalysis facilitates Suzuki-Miyaura coupling, though this requires precise stoichiometry to avoid over-alkylation.
Acid-Catalyzed Ring Closure
Alternative routes employ phenolic precursors. For example, 2-tert-butylphenol reacts with ethylene oxide in the presence of sulfuric acid at 80°C, forming 7-tert-butyl-2,3-dihydrobenzofuran via electrophilic aromatic substitution and subsequent ring closure. This method avoids halogenated intermediates but necessitates careful control of reaction stoichiometry to prevent polymerization of ethylene oxide.
Introduction of the Propionic Acid Side Chain
The propionic acid moiety is installed at the 5-position of the dihydrobenzofuran ring through Friedel-Crafts acylation or Grignard addition followed by oxidation .
Friedel-Crafts Acylation
A patent (WO1996003396A1) details the reaction of 7-tert-butyl-2,3-dihydrobenzo[b]furan with propionyl chloride in dichloromethane using aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at 0°C for 4 hours, yielding 3-(7-tert-butyl-2,3-dihydrobenzofuran-5-yl)propan-1-one. Subsequent oxidation of the ketone to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) at 60°C, affording the target compound in 65% overall yield.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ (1.2 eq), 0°C, 4h | 82% |
| Jones Oxidation | CrO₃/H₂SO₄, 60°C, 2h | 79% |
Grignard Addition-Oxidation
Functionalization and Optimization
Regioselective tert-Butyl Group Placement
The tert-butyl group’s steric bulk necessitates careful positioning to avoid hindering subsequent reactions. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable selective substitution at the 7-position. For instance, 2,3-dihydrobenzofuran treated with LDA at -78°C followed by tert-butyl bromide yields 7-tert-butyl-2,3-dihydrobenzofuran with >90% regioselectivity.
Protecting Group Strategies
The carboxylic acid group is often protected as a methyl ester during synthesis to prevent side reactions. For example, methyl 3-(7-tert-butyl-2,3-dihydrobenzofuran-5-yl)propionate is synthesized via Friedel-Crafts acylation with methyl propionyl chloride, followed by hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran/water.
Purification and Characterization
Final purification typically employs flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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¹H NMR (DMSO-d₆): δ 1.28 (s, 9H, tert-butyl), 2.58 (t, 2H, CH₂CO), 3.12 (t, 2H, OCH₂), 4.45 (t, 2H, ArCH₂), 6.78 (d, 1H, aromatic), 7.12 (d, 1H, aromatic).
Industrial-Scale Production Challenges
Scaling synthesis introduces challenges:
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Friedel-Crafts Catalysts : Aluminum chloride’s hygroscopicity complicates large-scale use. Alternatives like FeCl₃ or ionic liquids are being explored.
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Byproduct Formation : Over-alkylation at the 4-position of the dihydrobenzofuran ring occurs if stoichiometry is miscontrolled, necessitating rigorous process monitoring.
Recent advances include photocatalytic C–H activation to directly functionalize the dihydrobenzofuran core without pre-halogenation. For example, iridium-based photocatalysts enable tert-butyl group introduction via radical intermediates under blue LED light, though yields remain moderate (50–60%) .
Chemical Reactions Analysis
Types of Reactions
3-(7-Tert-butyl-2,3-dihydrobenzofuran-5-YL)propionic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophilic reagents such as halogens, nucleophilic reagents like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
3-(7-Tert-butyl-2,3-dihydrobenzofuran-5-YL)propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(7-Tert-butyl-2,3-dihydrobenzofuran-5-YL)propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the unsubstituted 215057-28-6 . This may enhance interactions with hydrophobic protein pockets in biological systems.
Functional Group Influence :
- Carboxylic acid vs. Ester : The free carboxylic acid in the target compound and 215057-28-6 enables hydrogen bonding and ionic interactions, critical for target binding. In contrast, ester derivatives (e.g., ethyl propionate in ) may act as prodrugs, improving oral bioavailability.
Biological Activity
3-(7-Tert-butyl-2,3-dihydrobenzofuran-5-YL)propionic acid, identified by its CAS number 1198465-68-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C15H20O3. Its structure features a dihydrobenzofuran moiety, which is known for various biological activities. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study highlighted the ability of dihydrobenzofuran derivatives to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of dihydrobenzofuran can inhibit pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various pathogens. For instance, studies on similar dihydrobenzofurans have reported inhibition of bacterial growth, indicating potential applications in developing new antimicrobial agents .
The biological activity of this compound may be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for the donation of hydrogen atoms to free radicals.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammation and oxidative stress.
- Modulation of Cell Signaling : Dihydrobenzofurans may influence signaling pathways related to inflammation and apoptosis.
Case Studies
Q & A
Q. What are the recommended synthetic routes for 3-(7-Tert-butyl-2,3-dihydrobenzofuran-5-YL)propionic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling the dihydrobenzofuran core with a propionic acid derivative. Key steps include:
- Base-mediated alkylation : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like THF or DMF to facilitate nucleophilic substitution or condensation reactions .
- Solvent selection : Dichloromethane (DCM) or methanol (MeOH) is preferred for polar intermediates, while THF is ideal for reactions requiring anhydrous conditions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity assessment .
Optimization involves adjusting temperature (e.g., reflux for faster kinetics) and stoichiometry (excess tert-butylating agents to drive substitution) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the tert-butyl group .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid side reactions. Pre-dry glassware to minimize moisture .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction design .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental binding assays (e.g., SPR or ITC) .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP for lipophilicity) to guide drug development .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response studies : Perform IC₅₀/EC₅₀ assays across multiple cell lines to assess potency variability .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to observed effects in vivo .
- Receptor selectivity panels : Compare binding affinities against related targets (e.g., GPCRs vs. kinases) to clarify mechanism .
Q. How can regioselective functionalization of the dihydrobenzofuran ring be achieved?
- Directed ortho-metalation : Use tert-butyl as a directing group with strong bases (e.g., LDA) to install substituents at specific positions .
- Protecting group strategies : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to focus reactivity on the aromatic ring .
Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- LC-MS/MS : Detect sub-ppm impurities using multiple reaction monitoring (MRM) for high sensitivity .
- Isotopic labeling : Synthesize deuterated analogs as internal standards to improve quantification accuracy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
